molecular formula C6H7IN2O B15299799 3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde

3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B15299799
M. Wt: 250.04 g/mol
InChI Key: FJGJONQBEKYFGG-UHFFFAOYSA-N
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Description

3-Iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde is a halogenated pyrazole derivative featuring an iodine substituent at the 3-position, methyl groups at the 1- and 4-positions, and a formyl group at the 5-position. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, materials science, and catalysis due to their structural versatility and reactivity. Structural characterization of such compounds often employs X-ray crystallography, with software like SHELXL being a standard tool for refinement .

Properties

Molecular Formula

C6H7IN2O

Molecular Weight

250.04 g/mol

IUPAC Name

5-iodo-2,4-dimethylpyrazole-3-carbaldehyde

InChI

InChI=1S/C6H7IN2O/c1-4-5(3-10)9(2)8-6(4)7/h3H,1-2H3

InChI Key

FJGJONQBEKYFGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1I)C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde typically involves the iodination of 1,4-dimethyl-1H-pyrazole-5-carbaldehyde. One common method is the electrophilic substitution reaction using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds as follows:

  • Dissolve 1,4-dimethyl-1H-pyrazole-5-carbaldehyde in an appropriate solvent, such as acetic acid.
  • Add iodine and the oxidizing agent to the solution.
  • Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
  • Isolate the product by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.

Major Products Formed

    Substitution: Formation of 3-substituted-1,4-dimethyl-1H-pyrazole-5-carbaldehyde derivatives.

    Oxidation: Formation of 3-iodo-1,4-dimethyl-1H-pyrazole-5-carboxylic acid.

    Reduction: Formation of 3-iodo-1,4-dimethyl-1H-pyrazole-5-methanol.

Scientific Research Applications

3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, anti-cancer, or anti-microbial properties.

    Material Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.

    Chemical Synthesis: It acts as a building block for the synthesis of more complex heterocyclic compounds, facilitating the exploration of new chemical entities with diverse functionalities.

Mechanism of Action

The mechanism of action of 3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the iodine atom and the aldehyde group can influence its reactivity and binding affinity, making it a versatile compound for drug design and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Physical and Chemical Properties

The compound’s iodine substituent distinguishes it from analogs with other halogen or functional groups. For example:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications
3-Iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde C₆H₇IN₂O I (3), CH₃ (1,4), CHO (5) 266.04 High reactivity in cross-coupling
1-Methyl-1H-pyrazole-4-carbaldehyde C₅H₆N₂O CH₃ (1), CHO (4) 110.11 Intermediate in organic synthesis
5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide C₁₇H₁₈N₄O OCH₃ (aryl), Ph (3), NH₂C(=NH) (1) 294.35 Anticandidal activity
1-Methyl-1H-pyrazole-3-carboxylic acid C₅H₆N₂O₂ CH₃ (1), COOH (3) 126.11 mp 150–152°C; ligand in coordination chemistry

Key Observations :

  • Iodine vs.
  • Aldehyde vs. Carboxylic Acid/Carboximidamide : The aldehyde group in the target compound offers distinct reactivity (e.g., Schiff base formation) compared to carboxylic acids (metal-binding) or carboximidamides (hydrogen-bonding motifs) .
Crystallographic and Structural Insights

The methyl and iodine substituents likely induce steric effects, influencing crystal packing compared to smaller substituents (e.g., methoxy or nitro groups in ).

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